
Iridium--manganese (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–manganese (1/3) is a compound that combines iridium and manganese in a specific stoichiometric ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and energy production. Iridium is known for its high stability and catalytic activity, while manganese is valued for its magnetic properties and cost-effectiveness.
Méthodes De Préparation
The synthesis of iridium–manganese (1/3) can be achieved through several methods. One common approach involves the co-precipitation of iridium and manganese salts, followed by calcination at high temperatures to form the desired compound. Another method includes the use of molten salt chlorination, where iridium and manganese are reacted in a molten salt medium to produce the compound. Industrial production methods often involve the use of high-temperature pyrolysis and electrochemical deposition to ensure high purity and yield .
Analyse Des Réactions Chimiques
Iridium–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the compound can act as a catalyst for the oxygen evolution reaction (OER), which is crucial for water splitting and hydrogen production . Common reagents used in these reactions include oxygen, hydrogen peroxide, and other oxidizing agents. The major products formed from these reactions are typically oxides of iridium and manganese, such as iridium dioxide (IrO2) and manganese dioxide (MnO2).
Applications De Recherche Scientifique
Iridium–manganese (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolysis . In biology and medicine, iridium-based compounds are being explored for their potential anticancer properties, with studies showing promising results in targeting cancer cells . In industry, the compound is used in the production of green hydrogen, where it helps reduce the amount of iridium needed for efficient hydrogen production .
Mécanisme D'action
The mechanism of action of iridium–manganese (1/3) involves its ability to act as a catalyst in various chemical reactions. In the context of the oxygen evolution reaction (OER), the compound facilitates the adsorption and transformation of water molecules over the oxygen vacancies around the iridium sites, enhancing the overall efficiency of the reaction . The molecular targets and pathways involved include the localized lattice oxygen-mediated (L-LOM) mechanism, which boosts the adsorption and transformation of water molecules .
Comparaison Avec Des Composés Similaires
Iridium–manganese (1/3) can be compared with other similar compounds, such as iridium dioxide (IrO2) and manganese dioxide (MnO2). While IrO2 is known for its high catalytic activity in OER, it is expensive and less abundant. MnO2, on the other hand, is more cost-effective but has lower catalytic efficiency. Iridium–manganese (1/3) offers a balance between cost and efficiency, making it a unique and valuable compound for various applications .
Similar compounds include:
- Iridium dioxide (IrO2)
- Manganese dioxide (MnO2)
- Iridium hexafluoride (IrF6)
- Iridium tetroxide (IrO4)
Propriétés
Numéro CAS |
247934-25-4 |
|---|---|
Formule moléculaire |
IrMn3 |
Poids moléculaire |
357.03 g/mol |
Nom IUPAC |
iridium;manganese |
InChI |
InChI=1S/Ir.3Mn |
Clé InChI |
GLVCWOKKRINGGW-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Mn].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


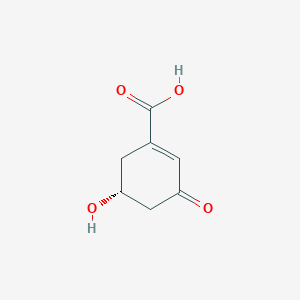
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
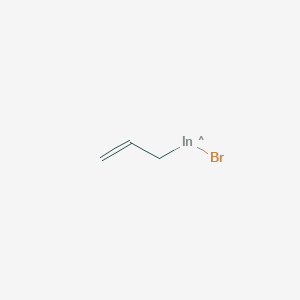
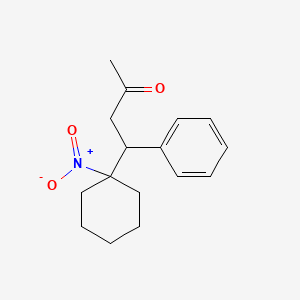
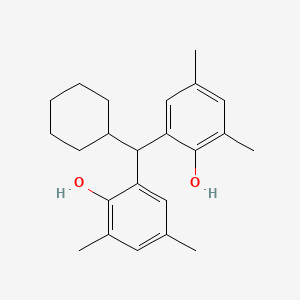
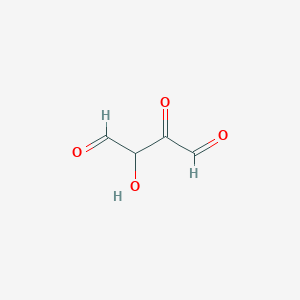
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)

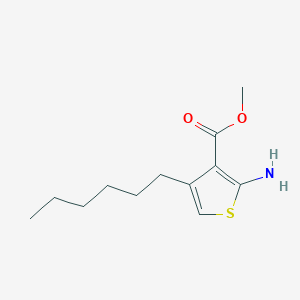
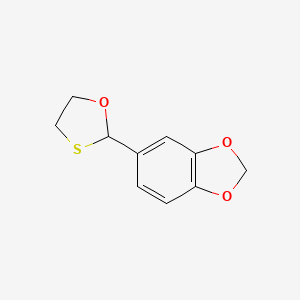

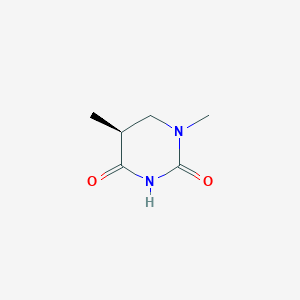
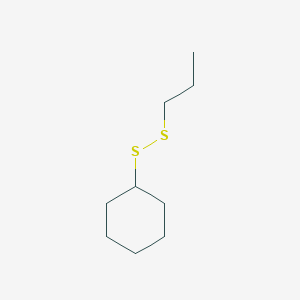
![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
